3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18043792
Molecular Formula: C5H9ClN4
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride -](/images/structure/VC18043792.png)
Specification
Molecular Formula | C5H9ClN4 |
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Molecular Weight | 160.60 g/mol |
IUPAC Name | 3-azidobicyclo[1.1.1]pentan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C5H8N4.ClH/c6-4-1-5(2-4,3-4)8-9-7;/h1-3,6H2;1H |
Standard InChI Key | GNEFFSAIDVMTGH-UHFFFAOYSA-N |
Canonical SMILES | C1C2(CC1(C2)N=[N+]=[N-])N.Cl |
Introduction
Structural and Chemical Identity of 3-Azidobicyclo[1.1.1]pentan-1-amine Hydrochloride
The bicyclo[1.1.1]pentane framework is a highly strained carbocyclic system in which three bridgehead carbon atoms form a rigid, non-planar structure. In 3-azidobicyclo[1.1.1]pentan-1-amine hydrochloride, the azide (-N₃) group occupies the 3-position, while the protonated amine (-NH₃⁺) resides at the 1-position, stabilized by a chloride counterion. This arrangement imposes significant steric and electronic constraints, influencing reactivity and stability.
The compound’s synthesis often proceeds via intermediates such as 1-azido-3-iodobicyclo[1.1.1]pentane, which undergoes radical-based substitutions or metal-free homolytic aromatic alkylation to introduce aryl or heteroaryl groups . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for subsequent functionalization.
Synthetic Methodologies
Metal-Free Homolytic Aromatic Alkylation
A pivotal route to 3-azidobicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with benzene under radical initiation. Tetrabutylammonium cyanoborohydride (TBAC) and azobisisobutyronitrile (AIBN) facilitate iodine substitution via a homolytic mechanism, yielding 1-azido-3-phenylbicyclo[1.1.1]pentane . Subsequent Staudinger reduction with triphenylphosphine converts the azide to an amine, which is acidified to form the hydrochloride salt (Fig. 1).
Key reaction conditions:
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Solvent: Benzene or pyridine
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Temperature: 100°C (reflux)
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Catalysts: TBAC (stoichiometric), AIBN (radical initiator)
Tris(trimethylsilyl)silane (TTMSS)-Mediated Reduction
An alternative pathway employs TTMSS and AIBN under acidic conditions to directly reduce the azide to the amine. This one-pot method eliminates the need for phosphine reagents, streamlining the synthesis:
This method achieves 79% yield, with crude product isolation via aqueous extraction and vacuum concentration .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (600 MHz, MeOD): Signals at δ 7.33–7.24 (m, 5H, aromatic protons) and δ 2.36 (s, 6H, bridgehead CH₂) confirm the bicyclic framework and phenyl substitution .
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¹³C NMR (151 MHz, CDCl₃): Peaks at δ 138.3 (aromatic C), 54.4 (bridgehead C-NH₃⁺), and 39.8 (bridgehead C-N₃) validate the structure .
Infrared (IR) Spectroscopy
Strong absorption bands at 2923 cm⁻¹ (C-H stretch), 2109 cm⁻¹ (azide asymmetric stretch), and 2733 cm⁻¹ (N-H stretch) are diagnostic .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [C₁₁H₁₃N + H]⁺ at m/z 160.1113 matches the theoretical mass (160.1048), confirming molecular integrity .
Functionalization and Derivative Synthesis
The azide group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 1-azido-3-iodobicyclo[1.1.1]pentane with methyl propiolate yields triazole-linked derivatives (e.g., methyl-1-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylate) . These derivatives exhibit enhanced physicochemical properties, including improved solubility and bioactivity.
Emerging Applications
Pharmaceutical Intermediates
The strained bicyclic core mimics tert-butyl groups in drug candidates, offering metabolic stability and conformational rigidity. Derivatives have been explored as kinase inhibitors and protease modulators.
Materials Science
Functionalized bicyclo[1.1.1]pentanes serve as crosslinkers in polymer networks, enhancing mechanical strength and thermal resistance.
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